molecular formula C₄₃H₅₁NO₁₄ B1141289 6,7-Epoxy Docetaxel(Mixture of Diastereomers) CAS No. 181208-36-6

6,7-Epoxy Docetaxel(Mixture of Diastereomers)

Cat. No. B1141289
CAS RN: 181208-36-6
M. Wt: 805.86
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6,7-Epoxy Docetaxel derivatives and related compounds has been explored through various chemical strategies. For instance, the electrochemical reduction of 7α-iodo docetaxel leads predominantly to 7-deoxy-docetaxel, and under different conditions, to cyclopropanol-containing taxoids with retained biological activity (Pulicani et al., 1994). Additionally, a high-yield synthesis of the p-methoxybenzylidene-protected docetaxel side chain demonstrates the potential for efficient, epimerization-free esterification (Kanazawa et al., 1994).

Molecular Structure Analysis

The molecular structure of 6,7-Epoxy Docetaxel diastereomers involves complex stereochemistry around the epoxy group. The stereochemistry of C-6,7 epoxy paclitaxel, closely related to 6,7-Epoxy Docetaxel, was determined by crystallographic analysis, revealing a 6α,7α orientation (Altstadt et al., 1998). This information is crucial for understanding the interaction of these compounds with their biological targets.

Chemical Reactions and Properties

The introduction of the epoxy group at the 6,7-position significantly influences the chemical reactivity of docetaxel analogues. Such modifications can affect the compound's interaction with tubulin and its polymerization mechanism, which is central to its anticancer activity. Although specific studies on 6,7-Epoxy Docetaxel's chemical reactions are limited, analogous modifications in taxanes have been shown to alter their biological activity and solubility.

Physical Properties Analysis

The physical properties of 6,7-Epoxy Docetaxel, including solubility, stability, and crystallinity, are influenced by the epoxy modification. These properties are critical for drug formulation and delivery. For example, the formulation of docetaxel in liposomes has been investigated to improve solubility and pharmacokinetics, providing insights into potential approaches for 6,7-Epoxy Docetaxel (Immordino et al., 2003).

Chemical Properties Analysis

The chemical properties of 6,7-Epoxy Docetaxel, such as reactivity, stability under physiological conditions, and interaction with biological macromolecules, are essential for its pharmacological profile. The epoxide group may undergo biotransformation reactions, influencing the compound's bioavailability and toxicity profile. The biotransformation of docetaxel, indicating the involvement of cytochrome P450 enzymes, provides a basis for understanding the metabolic fate of its analogues (Marre et al., 1996).

Scientific Research Applications

Gene Expression Profiling for Predicting Docetaxel Response

Gene expression profiling can predict the response to docetaxel therapy in breast cancer patients. The study by Iwao-Koizumi et al. (2005) found that gene expression patterns in biopsy samples could predict the clinical response to docetaxel with over 80% accuracy. Specifically, the expression of genes controlling the cellular redox environment was associated with resistance to docetaxel, suggesting that the redox system plays a major role in docetaxel resistance (Iwao-Koizumi et al., 2005).

Nanotechnology-Enhanced Docetaxel Therapy

Nanotechnology has been employed to improve the delivery and efficacy of docetaxel. Zhang and Zhang (2013) reviewed various nanoformulations such as polymer-based, lipid-based, and lipid-polymer hybrid nanocarriers, which improve water solubility, minimize side effects, and increase tumor-targeting distribution of docetaxel (Zhang & Zhang, 2013).

Modification of Docetaxel Analogs

Iimura et al. (2001) studied the modification of the 7-hydroxyl group of 10-deoxy-10-C-morpholinoethyl docetaxel analogues to improve cytotoxicity against various tumor cell lines. The 7-methoxy analogue, in particular, showed the strongest cytotoxicity and potent activity against melanoma in vivo by oral administration (Iimura et al., 2001).

Fullerenes for Docetaxel Delivery to Breast Cancer Cells

C60-fullerenes have been explored for the delivery of docetaxel to cancerous cells. Raza et al. (2015) found that the use of C60-fullerenes as a delivery system for docetaxel enhanced its bioavailability and decreased drug clearance, indicating marked promise in efficacy enhancement and dose reduction for anticancer agents (Raza et al., 2015).

Radiosynthesis of Docetaxel for PET Imaging

The radiosynthesis of [11C]docetaxel has been explored for measuring tumor uptake using Positron Emission Tomography (PET) imaging. Although the introduction of the 11C isotope in the 2-benzoyl moiety of docetaxel was unsuccessful, the radiosynthesis with the 11C isotope in the BOC moiety was successful, indicating a potential method for predicting response to docetaxel therapy (Van Tilburg et al., 2004).

Mechanism of Action

Target of Action

The primary target of 6,7-Epoxy Docetaxel is microtubulin . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

6,7-Epoxy Docetaxel interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

The primary biochemical pathway affected by 6,7-Epoxy Docetaxel is the PI3K-Akt signaling pathway . This pathway plays a key role in multiple cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a critical factor in the development of cancers .

Pharmacokinetics

The pharmacokinetics of 6,7-Epoxy Docetaxel involve its absorption, distribution, metabolism, and excretion (ADME) properties . . It is known that docetaxel is metabolized in the liver and excreted via the bile duct .

Result of Action

The molecular and cellular effects of 6,7-Epoxy Docetaxel’s action include cell cycle interruption at the G2/M phase , triggering cell death . It also inhibits the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosts the production of the cell cycle inhibitor p27 .

Action Environment

The action, efficacy, and stability of 6,7-Epoxy Docetaxel can be influenced by various environmental factors. For instance, the use of nanotechnology has been shown to enhance the delivery and efficacy of docetaxel . Nanoplatforms such as nanofibers and nanoparticles offer targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .

properties

IUPAC Name

[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMIGTNUBJPFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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